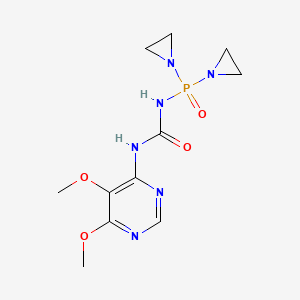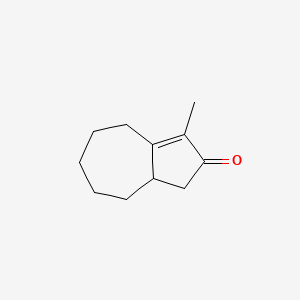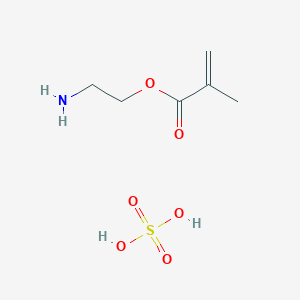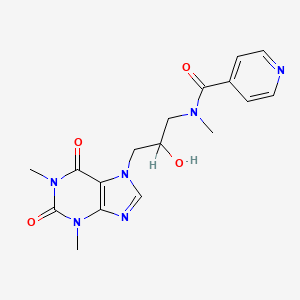
1,3-Dichloro-5-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-methylhexane is an organic compound with the molecular formula C7H14Cl2. It is a derivative of hexane, where two chlorine atoms are substituted at the 1st and 3rd positions, and a methyl group is substituted at the 5th position. This compound is part of the alkane family and is known for its reactivity due to the presence of chlorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-methylhexane can be synthesized through the chlorination of 5-methylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 5-methylhexane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of catalysts and specific reaction conditions can optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes such as 5-methylhex-1-ene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-methylhexane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms or methyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-methylhexane involves its reactivity due to the presence of chlorine atoms. These atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. The compound can also undergo elimination reactions to form alkenes, which can further react with other chemical species. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloropropane: Similar structure but with a shorter carbon chain.
1,3-Dichlorobutane: Similar structure with a four-carbon chain.
1,3-Dichloropentane: Similar structure with a five-carbon chain.
Uniqueness
1,3-Dichloro-5-methylhexane is unique due to the presence of a methyl group at the 5th position, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other dichlorinated alkanes and can lead to different chemical and physical properties.
Propiedades
Número CAS |
67241-15-0 |
|---|---|
Fórmula molecular |
C7H14Cl2 |
Peso molecular |
169.09 g/mol |
Nombre IUPAC |
1,3-dichloro-5-methylhexane |
InChI |
InChI=1S/C7H14Cl2/c1-6(2)5-7(9)3-4-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
KSWDHIMOCKSTNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)



![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)

![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)

![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
